A Comprehensive Technical Guide to the Spectroscopic Characterization of 3-(2-methyl-2H-tetrazol-5-yl)benzoic acid
A Comprehensive Technical Guide to the Spectroscopic Characterization of 3-(2-methyl-2H-tetrazol-5-yl)benzoic acid
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic signature of 3-(2-methyl-2H-tetrazol-5-yl)benzoic acid (Molecular Formula: C₉H₈N₄O₂, Molecular Weight: 204.19 g/mol ).[1] As a bifunctional molecule featuring a benzoic acid scaffold and a metabolically stable 2-methyl-2H-tetrazole ring, this compound is of significant interest to researchers in medicinal chemistry and drug development. The tetrazole moiety often serves as a bioisosteric replacement for a carboxylic acid, making this compound a unique scaffold for exploring structure-activity relationships.[1] This document outlines the expected data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational framework for its synthesis, identification, and quality control. The methodologies and interpretations are grounded in established spectroscopic principles and data from analogous structures to ensure scientific rigor and practical utility for professionals in the field.
Molecular Structure and Spectroscopic Overview
The key to interpreting the spectroscopic data of any molecule lies in a thorough understanding of its structure. 3-(2-methyl-2H-tetrazol-5-yl)benzoic acid possesses three key regions that generate distinct spectroscopic signals:
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A 1,3-Disubstituted (meta) Aromatic Ring: The substitution pattern dictates the chemical shifts and coupling constants of the four aromatic protons.
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A Carboxylic Acid Group (-COOH): This group gives rise to highly characteristic signals, including a far downfield proton in ¹H NMR and a very broad hydroxyl stretch in the IR spectrum.
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A 2-methyl-2H-tetrazole Ring: This N-methylated heterocyclic system contributes unique signals for its methyl group and quaternary carbon.
A predictive analysis suggests a complex but interpretable set of spectra, allowing for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. For this compound, a high-field NMR spectrometer (400 MHz or higher) using a deuterated polar aprotic solvent like DMSO-d₆ is recommended to ensure the solubility and observation of the acidic proton.[2][3]
Experimental Protocol: NMR Data Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
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Instrument Setup: Calibrate and shim the NMR spectrometer (e.g., a 400 MHz Bruker Avance).
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¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A spectral width of approximately 16 ppm is sufficient to capture all signals, including the carboxylic acid proton.
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¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). An extended number of scans may be necessary to achieve an adequate signal-to-noise ratio for the quaternary carbons.
Predicted IR Spectrum & Interpretation
The IR spectrum provides a clear fingerprint of the molecule's functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity & Shape | Notes |
| O-H Stretch | 2500 - 3300 | Strong, Very Broad | The most prominent feature, characteristic of a hydrogen-bonded carboxylic acid dimer. [4][5] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, Sharp | Arises from the C-H bonds on the benzene ring. [5] |
| C-H Stretch (Aliphatic) | 2900 - 3000 | Weak, Sharp | Arises from the N-methyl group. |
| C=O Stretch | 1700 - 1720 | Strong, Sharp | The carbonyl stretch of the carboxylic acid, conjugated with the aromatic ring. [5] |
| C=C / C=N Stretches | 1450 - 1610 | Medium-Strong, Multiple Bands | Vibrations from the aromatic and tetrazole rings. |
| C-O Stretch / O-H Bend | 1210 - 1320 | Medium, Broad | Coupled vibrations within the carboxylic acid group. [4] |
| O-H Out-of-Plane Bend | ~920 | Medium, Broad | Another characteristic band for a carboxylic acid dimer. [4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass, and thus the elemental composition, of a molecule. High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the preferred method. [6]
Experimental Protocol: LC-MS Data Acquisition
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Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.
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Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
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Analysis (Positive Ion Mode): Inject the sample. The analyte will be protonated in the ESI source.
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Expected Ion: [M+H]⁺
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Predicted Exact Mass for [C₉H₉N₄O₂]⁺: 205.0720
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Analysis (Negative Ion Mode): Inject the sample. The analyte will be deprotonated in the ESI source.
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Expected Ion: [M-H]⁻
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Predicted Exact Mass for [C₉H₇N₄O₂]⁻: 203.0574
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Fragmentation (MS/MS): Isolate the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to obtain characteristic fragment ions.
Predicted Mass Spectrum & Fragmentation
The confirmation of the molecular weight by HRMS is the primary goal. The fragmentation pattern can further validate the structure.
| Ion | Predicted m/z (Exact Mass) | Mode | Notes |
| [M+H]⁺ | 205.0720 | Positive | Protonated molecular ion. |
| [M-H]⁻ | 203.0574 | Negative | Deprotonated molecular ion. |
| [M+H - H₂O]⁺ | 187.0614 | Positive | Loss of water from the carboxylic acid. |
| [M+H - N₂]⁺ | 177.0771 | Positive | Characteristic loss of dinitrogen from the tetrazole ring. |
| [M+H - COOH]⁺ | 160.0771 | Positive | Loss of the carboxyl group as a radical (less common in ESI). |
Conclusion
The structural elucidation of 3-(2-methyl-2H-tetrazol-5-yl)benzoic acid is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR will confirm the precise carbon-hydrogen framework and substitution pattern. IR spectroscopy will provide definitive evidence of the critical carboxylic acid functional group. Finally, high-resolution mass spectrometry will verify the elemental composition and molecular weight with high accuracy. This guide provides researchers and drug development professionals with a robust predictive framework for the characterization of this valuable chemical entity, facilitating its confident identification and use in further scientific endeavors.
References
- Vertex AI Search result citing supporting information
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Benchchem. (n.d.). 3-(2-Methyl-2H-tetrazol-5-yl)benzoic acid.
- SpectraBase. (2016). benzoic acid, 4-(2-methyl-2H-tetrazol-5-yl)- [1H NMR]. John Wiley & Sons, Inc.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- 3-(1H-Tetrazol-5-yl)benzoic acid. (n.d.). National Center for Biotechnology Information.
-
Beilstein Journals. (2025). Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f]t[2][3]hiazepine ring system.
- BindingDB. (n.d.). BDBM48144 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid.
- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). National Center for Biotechnology Information.
- elife-93968-fig1-data2-v1.docx. (n.d.).
- ChemicalBook. (n.d.). Benzoic acid(65-85-0) 13C NMR spectrum.
- ChemicalBook. (n.d.). 3-(2h-tetrazol-5-yl)-benzoic acid(73096-39-6) 1 h nmr.
-
Beilstein Journals. (2025). Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f]t[2][3]hiazepine ring system.
- ResearchGate. (n.d.). Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S.
- MDPI. (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine.
- Semantic Scholar. (2023). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl.
- Matrix Scientific. (n.d.). 4-(2H-Tetrazol-5-yl)-benzoic acid.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- CORE. (n.d.).
- Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds.
- Free PDF Library. (n.d.). Benzoic Acid Ir Spectrum.
- Beilstein Journals. (n.d.). Supporting Information: Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- ChemicalBook. (n.d.). 3-Hydroxy-2-methylbenzoic acid(603-80-5) 1H NMR spectrum.
- MassBank. (2017). Benzoic acids and derivatives.
Sources
- 1. 3-(2-Methyl-2H-tetrazol-5-yl)benzoic acid|919021-50-4 [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. ed4-pp.staging.derilinx.com [ed4-pp.staging.derilinx.com]
- 6. cdn.elifesciences.org [cdn.elifesciences.org]
